3,5-dimethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-10-16(11(2)24-18-10)25(22,23)19-13-6-4-12(5-7-13)14-8-9-15(21)20(3)17-14/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETXPSDHXOXJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-4-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Structure Analysis
The compound features an isoxazole ring, which is known for its biological activity, and a sulfonamide group that enhances solubility and bioavailability. The presence of a pyridazinone moiety may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that similar sulfonamide derivatives showed an IC50 value of 2.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Recent investigations into the antitumor properties of isoxazole derivatives have shown promising results. For instance, a related compound exhibited an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating strong cytotoxic activity . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups significantly enhances antitumor efficacy.
Case Studies
-
Case Study on Hemorheological Activity :
A study published in Pharmaceutical Sciences reported that a derivative of the compound exhibited hemorheological activity comparable to pentoxifylline, a well-known angioprotector . This suggests potential applications in treating vascular disorders. -
Anticonvulsant Properties :
In a separate study focusing on anticonvulsant activity, compounds with similar structural features were tested in animal models. The results indicated significant protective effects against seizures induced by pentylenetetrazole (PTZ), with some compounds achieving 100% protection at specific dosages .
The biological activity of This compound is believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Cell Cycle Arrest : Antitumor effects may involve the induction of apoptosis in cancer cells through cell cycle arrest mechanisms.
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares key motifs with other sulfonamide derivatives, such as:
- 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (, Compound 27): Core structure: A pyridine-sulfonamide scaffold with a pyrazole substituent. Key differences: The absence of an isoxazole ring and the presence of a 4-chlorophenyl carbamoyl group instead of the pyridazinone-phenyl system. Synthesis: Prepared via reaction of a pyridine-sulfonamide precursor with 4-chlorophenyl isocyanate (76% yield) . Spectral data: IR bands at 1726 cm⁻¹ (C=O) and 1385 cm⁻¹ (SO₂), distinct from the target compound’s expected isoxazole C=N/C-O vibrations .
- N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide (, Compound 11): Core structure: A benzenesulfonamide with a pyrazole-imine substituent. Key differences: Replaces the isoxazole-pyridazinone system with a pyrazole-carbamimidoyl group. Synthesis: Derived from hydrazine hydrate and dioxane reflux (90% yield), contrasting with the target compound’s likely multi-step synthesis involving isoxazole sulfonylation and pyridazinone coupling .
Physicochemical and Spectroscopic Properties
However, inferences can be drawn from analogues:
Computational and Crystallographic Tools
While crystallographic data for the target compound are absent, software suites like SHELX () and WinGX/ORTEP () are critical for structural elucidation of analogues. For example:
- SHELX : Widely used for refining small-molecule structures, including sulfonamides, via high-resolution X-ray diffraction data .
- WinGX/ORTEP: Enables visualization of anisotropic displacement parameters and molecular packing, which could clarify steric effects of the pyridazinone and isoxazole moieties .
Research Implications and Gaps
The structural uniqueness of 3,5-dimethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-4-sulfonamide lies in its hybrid isoxazole-pyridazinone scaffold, which may enhance binding affinity or selectivity compared to pyridine- or benzene-based analogues. However, the absence of explicit pharmacological or crystallographic data for this compound underscores the need for further studies, including:
- Synthetic optimization : Improving yields via catalysts or solvent systems.
- Biological screening : Testing against kinase or carbonic anhydrase targets.
- Structural analysis : Employing SHELX or WinGX to resolve conformational details .
Q & A
Basic: What methodological approaches are recommended for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires a systematic design of experiments (DoE) to minimize trial-and-error. Statistical methods, such as factorial design or response surface methodology, can identify critical parameters (e.g., temperature, solvent ratio, catalyst loading) and their interactions . For example:
- Step 1: Define variables (e.g., reaction time, molar ratios) based on preliminary data from analogous sulfonamide syntheses (e.g., refluxing in aqueous NaOH for 5 hours, as in ).
- Step 2: Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and energy barriers, narrowing experimental conditions .
- Step 3: Validate predictions via small-scale reactions, prioritizing high-yield conditions (e.g., 95.7% yield achieved in through controlled thiourea formation).
Basic: Which characterization techniques are essential for confirming the compound’s structural integrity?
Answer:
A multi-technique approach is critical:
- 1H/13C-NMR and IR Spectroscopy: Confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, pyridazinone C=O at ~1680 cm⁻¹) and aromatic proton environments .
- Elemental Analysis (EA): Verify purity by matching experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation as in ).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ for exact mass).
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms?
Answer:
Contradictions in mechanistic pathways (e.g., nucleophilic vs. electrophilic attack sites) can be addressed via:
- Quantum Chemical Calculations: Use density functional theory (DFT) to compare activation energies of competing pathways (e.g., ICReDD’s reaction path search methods ).
- Kinetic Isotope Effects (KIE): Experimental KIE data can validate computational predictions of rate-determining steps.
- Feedback Loops: Integrate experimental data (e.g., intermediate isolation) into computational refinements to resolve discrepancies .
Advanced: What strategies mitigate conflicting biological activity data in different assay systems?
Answer:
Conflicting results (e.g., cytotoxicity vs. inactivity) require:
- Comparative Analysis: Apply rigorous statistical comparisons (e.g., ANOVA) across assay conditions (pH, cell lines) to identify confounding variables .
- Dose-Response Profiling: Establish EC50/IC50 curves in triplicate to assess reproducibility (e.g., as in ’s zoospore studies).
- Mechanistic Studies: Use knock-out models or enzyme inhibition assays to isolate target interactions (e.g., kinase inhibition vs. off-target effects).
Advanced: How to design experiments for evaluating the compound’s biological activity against specific targets?
Answer:
- Target Prioritization: Use cheminformatics tools (e.g., molecular docking) to predict binding affinities for enzymes like dihydrofolate reductase (DHFR) or kinases .
- Assay Development:
- Control Experiments: Include positive controls (e.g., methotrexate for DHFR) and vehicle controls to isolate compound-specific effects.
Advanced: What methodologies integrate computational and experimental data for optimizing physicochemical properties?
Answer:
- QSAR Modeling: Corrogate structural features (e.g., logP, polar surface area) with solubility/bioavailability data .
- Solubility Enhancement: Screen co-solvents (e.g., DMSO/water mixtures) using phase diagrams, guided by computational solubility parameters.
- Stability Studies: Monitor degradation under stress conditions (e.g., pH 1–13, 40°C) with HPLC, aligning results with DFT-predicted hydrolysis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
